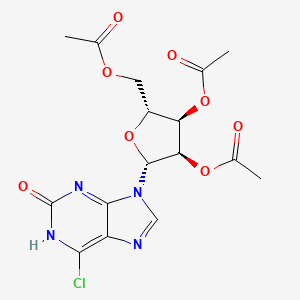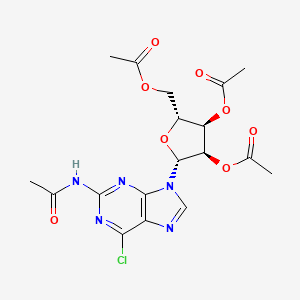
2-Amino-6-methyloxane-3,4,5-triol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds closely related to 2-Amino-6-methyloxane-3,4,5-triol involves several key steps, including condensation, amination, and various ring-closure reactions. For instance, compounds with intricate structures have been synthesized through solvent-free methods and reactions with nitrogen nucleophiles to yield products with specific functional groups (Faty et al., 2018). Additionally, the synthesis of triazine derivatives from ethoxycarbonylhydrazones and isocyanates in boiling triethylamine followed by hydrolysis with hydrochloric acid solution demonstrates the versatility of synthetic methods for related compounds (Chau et al., 1998).
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms within a compound. Spectroscopic and quantum studies, such as those performed on related compounds, provide valuable information on the electronic structure and the behavior of molecules under different conditions. For example, studies on the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine offer insights into the molecular structure through spectral data and computational chemistry (Halim & Ibrahim, 2022).
Chemical Reactions and Properties
Chemical reactions and properties of similar compounds reveal how functional groups interact and transform. Reactions with m-chloroperbenzoic acid, triphenylphosphine, and various amines have been documented to produce derivatives with altered chemical structures and properties, demonstrating the reactivity and functional versatility of these molecules (Al-Sheikh et al., 2009).
Physical Properties Analysis
Physical properties such as melting points, solubility, and crystal structure are crucial for understanding the behavior of chemical compounds. X-ray diffraction studies provide precise information on the crystal structure, offering insights into the arrangement of molecules in the solid state and their interaction with solvents (Rybalova et al., 2008).
Chemical Properties Analysis
The chemical properties of compounds are determined by their functional groups and molecular structure. Studies on the reactivity, stability, and interactions of compounds with various reagents contribute to a comprehensive understanding of their chemical behavior. For example, the oxidation reactions of related compounds with peroxyl radicals provide insights into their oxidative stability and potential reactivity pathways (Yakupova et al., 2015).
Applications De Recherche Scientifique
New Psychoactive Substances (NPS) and Serotonin Syndrome Onset
This systematic review investigated the association between serotonin syndrome (SS) and the intake of various new psychoactive substances (NPS). Although it does not mention "2-Amino-6-methyloxane-3,4,5-triol" directly, it highlights the health risks and clinical implications of different psychoactive substances (Schifano et al., 2021).
Perampanel's Role in Treatment of Epilepsy
This article reviews the profile of perampanel, a novel noncompetitive AMPA receptor antagonist, and its potential as a broad-spectrum antiepileptic drug. The paper details the efficacy of perampanel from preclinical models to clinical studies, offering insights into the treatment of various epilepsy syndromes (Potschka & Trinka, 2018).
Biomarkers for Bisphenol A Exposure
This systematic review discusses metabolomics biomarkers for Bisphenol A (BPA) exposure, highlighting how BPA can have complex toxic effects on organisms. The study provides an insightful perspective on biomarkers related to BPA exposure, though it does not mention "2-Amino-6-methyloxane-3,4,5-triol" (Wang et al., 2018).
Taurine in Diabetes Mellitus
This systematic review emphasizes the cytoprotective properties of taurine, including antioxidation and antiapoptosis, particularly highlighting its beneficial effects against type 1 and type 2 diabetes mellitus and their complications (Sirdah, 2015).
Amino Acids in the Production of Pharmaceutical Ingredients
This paper reviews the manufacturing methods for the production of amino acids used in the pharmaceutical industry. It outlines the main achievements of biotechnology in this field and summarizes the strengths and weaknesses of the biotechnological methods used for the industrial production of these amino acids (Ivanov et al., 2013).
Propriétés
IUPAC Name |
2-amino-6-methyloxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO4/c1-2-3(8)4(9)5(10)6(7)11-2/h2-6,8-10H,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVXFQMLZSPQLB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-6-methyloxane-3,4,5-triol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(-)-(3S,4E)-3-{[tert-Butyl(dimethyl)silyl]oxy}-4-methyl-5-(2-methyl-1,3-thiazol-4-yl)pent-4-en-1-ol](/img/structure/B1139838.png)
![(-)-(2Z,5S,6E)-5-{[tert-Butyl(dimethyl)silyl]oxy}-2,6-dimethyl-7-(2-methyl-1,3-thiazol-4-yl)hepta-2,6-dien-1-ol](/img/structure/B1139840.png)
![4-[(1E,3S,5Z,8R/S,10S)-3,11-Bis-{[tert-butyl(dimethyl)silyl]oxy}-2,6,10-trimethyl-8-(phenylsulfonyl)undeca-1,5-dienyl]-2-methyl-1,3-thiazole](/img/structure/B1139841.png)
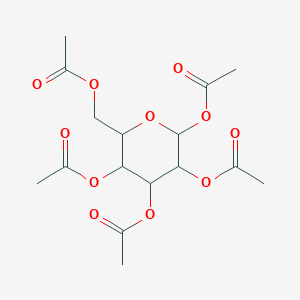
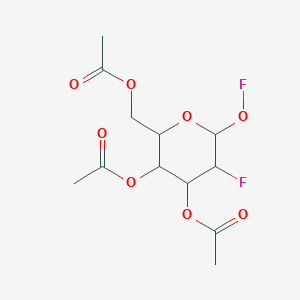
![N-[(4aR,7R,8R,8aR)-6,8-dihydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B1139846.png)


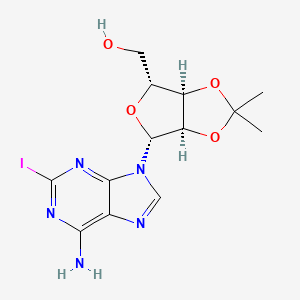
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(6-chloro-2-iodopurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B1139851.png)
